alpha-Lactose 1-phosphate barium salt
CAS No.: 103404-65-5
Cat. No.: VC20740944
Molecular Formula: C12H23BaO14P
Molecular Weight: 559.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 103404-65-5 |
|---|---|
| Molecular Formula | C12H23BaO14P |
| Molecular Weight | 559.6 g/mol |
| Standard InChI | InChI=1S/C12H23O14P.Ba/c13-1-3-5(15)6(16)8(18)11(23-3)25-10-4(2-14)24-12(9(19)7(10)17)26-27(20,21)22;/h3-19H,1-2H2,(H2,20,21,22); |
| Standard InChI Key | FHDYGKLFAARMFP-UHFFFAOYSA-N |
| SMILES | C(C1C(C(C(C(O1)OC2C(OC(C(C2O)O)OP(=O)(O)O)CO)O)O)O)O.[Ba] |
| Canonical SMILES | C(C1C(C(C(C(O1)OC2C(OC(C(C2O)O)OP(=O)(O)O)CO)O)O)O)O.[Ba] |
Introduction
Alpha-Lactose 1-phosphate barium salt is a chemical compound formed by the combination of alpha-lactose 1-phosphate and barium ions. Its significance lies in its applications in biochemical research, particularly in the study of carbohydrate metabolism and enzymatic reactions. The compound has garnered attention for its role as a substrate or inhibitor in various enzymatic processes, especially those involving the hydrolysis of lactose.
Role in Biochemical Research
Alpha-Lactose 1-phosphate barium salt plays a crucial role in understanding lactose metabolism. It serves as an intermediate in the hydrolysis of lactose by β-galactosidase enzymes, which catalyze the breakdown of lactose into glucose and galactose. This compound has been utilized extensively to investigate:
-
Enzyme Kinetics: Researchers have employed alpha-lactose 1-phosphate barium salt to study the kinetics and mechanisms of β-galactosidase-mediated lactose hydrolysis, providing insights into enzyme properties and substrate specificity.
-
Structure-Function Relationships: It acts as a molecular probe to explore the interactions between lactose-metabolizing enzymes and other molecules or inhibitors, enhancing the understanding of enzyme functionality.
Applications in Biotechnology
The compound has potential applications in biotechnology, including:
-
Enzymatic Synthesis: It can be used for the enzymatic synthesis of lactose derivatives, which may have commercial significance.
-
Biosensors Development: Alpha-lactose 1-phosphate barium salt is being investigated for its use in developing enzyme-based biosensors for lactose detection, which could benefit food industry applications and clinical diagnostics.
Research Findings
Recent studies have highlighted various aspects of alpha-lactose 1-phosphate barium salt:
-
Kinetic Studies: Research has shown that this compound significantly influences the activity of β-galactosidases from different sources, contributing to a better understanding of enzyme kinetics and substrate interactions .
-
Structural Analysis: The interactions between alpha-lactose 1-phosphate barium salt and enzymes have been characterized using techniques such as mass spectrometry and nuclear magnetic resonance (NMR), revealing detailed structural insights .
Safety Information
Alpha-Lactose 1-phosphate barium salt is classified under hazardous materials due to its potential toxicity:
-
Hazard Codes: Xn (Harmful)
-
Risk Statements: Harmful if swallowed or inhaled.
-
Safety Statements: Avoid contact with skin; wear appropriate protective equipment.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume